molecular formula C25H33BrO8 B12942855 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine

2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine

Cat. No.: B12942855
M. Wt: 541.4 g/mol
InChI Key: LBFNCSFZRPNUIB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine is a complex organic compound known for its unique structure and properties. It is a derivative of dibenzo-24-crown-8, a macrocyclic compound that is widely used in various chemical applications due to its ability to form complexes with metal ions .

Preparation Methods

The synthesis of 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine typically involves the bromination of dibenzo-24-crown-8. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include nucleophiles such as amines, thiols, and alcohols.

Scientific Research Applications

2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine exerts its effects is primarily through its ability to form stable complexes with metal ions. The molecular structure allows for the encapsulation of metal ions, facilitating their transport and reactivity. This property is exploited in various chemical and biological applications, where the compound acts as a molecular transporter or catalyst.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine stands out due to its unique structure and high affinity for metal ions. Similar compounds include:

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C25H33BrO8

Molecular Weight

541.4 g/mol

IUPAC Name

14-(bromomethyl)-2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12(17),13,15,28,30-hexaene

InChI

InChI=1S/C25H33BrO8/c26-20-21-5-6-24-25(19-21)34-18-14-30-10-9-28-12-16-32-23-4-2-1-3-22(23)31-15-11-27-7-8-29-13-17-33-24/h1-6,19H,7-18,20H2

InChI Key

LBFNCSFZRPNUIB-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=C(C=CC(=C3)CBr)OCCO1

Origin of Product

United States

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